3-Octen-1-OL

Vue d'ensemble

Description

(E)-3-Octen-1-ol is an aliphatic alcohol.

3-Octen-1-OL is a natural product found in Malpighia emarginata, Salvia rosmarinus, and other organisms with data available.

Applications De Recherche Scientifique

Chemical Properties and Structure

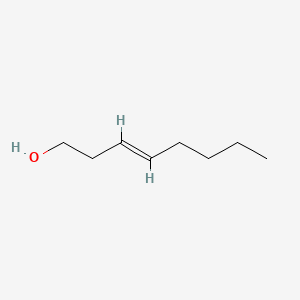

3-Octen-1-ol is characterized by its unique structure, which includes a double bond and a hydroxyl group. The presence of the double bond contributes to its reactivity and sensory properties, making it valuable in flavor and fragrance industries. The compound has several stereoisomers, with the cis form being the most commonly studied.

Flavoring Agent in Food Industry

This compound is primarily used as a flavoring agent in food products. Its natural occurrence has been noted in various fruits and vegetables, contributing to their aroma profiles. The compound has been identified in:

- Malpighia emarginata (acerola)

- Malpighia glabra (barbados cherry)

- Laggera alata (a medicinal plant) .

Flavor Characteristics

The compound imparts a fresh, green, and fruity aroma, making it suitable for use in:

- Beverages

- Confectionery

- Dairy products

Studies indicate that this compound can enhance the overall sensory experience of food products by providing a desirable flavor profile .

Fragrance Industry Applications

In the fragrance industry, this compound is valued for its pleasant scent and is used in various formulations. Its safety profile has been evaluated by organizations such as the Research Institute for Fragrance Materials (RIFM), which concluded that it does not pose significant risks for genotoxicity or skin sensitization .

Usage in Perfumes

The compound's green and fresh notes make it a popular choice for:

- Personal care products

- Household fragrances

- Aromatherapy

Its ability to blend well with other fragrance components allows perfumers to create complex scent profiles.

Potential Therapeutic Applications

Emerging research suggests that this compound may have therapeutic potential due to its biological activities. Preliminary studies have indicated possible roles in:

- Antimicrobial activity: Some studies have shown that this compound exhibits antimicrobial properties against certain pathogens.

Case Study: Antimicrobial Effects

A study explored the efficacy of this compound against various bacterial strains, demonstrating significant inhibitory effects which warrant further investigation into its applications in food preservation and medicinal formulations .

Environmental Impact and Safety Assessment

The environmental safety of this compound has been assessed through various screening methods. According to RIFM assessments, the compound poses minimal risk to aquatic environments due to its low toxicity levels .

Risk Assessment Summary

Key findings from risk assessments include:

| Endpoint | Findings |

|---|---|

| Genotoxicity | Not genotoxic |

| Skin Sensitization | No significant potential |

| Developmental Toxicity | Adequate margin of exposure |

| Environmental Impact | Low toxicity; safe for current levels of use |

Propriétés

Numéro CAS |

20125-85-3 |

|---|---|

Formule moléculaire |

C8H16O |

Poids moléculaire |

128.21 g/mol |

Nom IUPAC |

(E)-oct-3-en-1-ol |

InChI |

InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h5-6,9H,2-4,7-8H2,1H3/b6-5+ |

Clé InChI |

YDXQPTHHAPCTPP-AATRIKPKSA-N |

SMILES isomérique |

CCCC/C=C/CCO |

SMILES canonique |

CCCCC=CCCO |

Point d'ébullition |

188.00 to 189.00 °C. @ 760.00 mm Hg (est) |

Solubilité |

1855 mg/L @ 25 °C (est) |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.